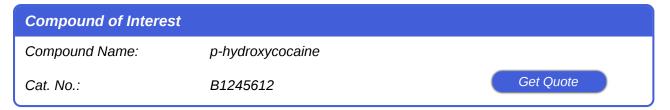


A Comparative Analysis of Cocaine Metabolite Profiles in Mouse and Rat Urine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cocaine metabolite profiles in the urine of mice and rats, drawing upon experimental data to highlight species-specific differences in drug metabolism. Understanding these variations is crucial for the preclinical evaluation of cocaine addiction, toxicity, and the development of therapeutic interventions. The primary source for this comparison is the study "Characterization of Differential Cocaine Metabolism in Mouse and Rat through Metabolomics-Guided Metabolite Profiling," which utilized a liquid chromatographymass spectrometry (LC-MS)-based metabolomics approach.

Quantitative Data Summary

The following table summarizes the key differences in the relative abundance of cocaine and its metabolites in the urine of mice and rats following cocaine administration. The data reveals distinct metabolic pathways favored by each species.



Metabolite Category	Key Findings in Mouse Urine	Key Findings in Rat Urine
Unmetabolized Cocaine	Higher relative abundance of unmetabolized cocaine.[1]	Lower relative abundance of unmetabolized cocaine.
Ester Hydrolysis	Comparable levels of benzoylecgonine, a major metabolite from ester hydrolysis.[1][2][3]	Comparable levels of benzoylecgonine.[1][2][3]
N-Oxidation Metabolism	Preferred metabolic route, leading to higher levels of metabolites from N- demethylation and N- hydroxylation, such as N- hydroxybenzoylnorecgonine. [2][3]	N-oxidation reactions are less prominent compared to mice.
Aryl Hydroxylation	Minor metabolic route.	Extensive aryl hydroxylation reactions occur, leading to a group of aryl hydroxy glucuronides.[2][3]
Conjugation	Identification of a mouse- specific α-glucoside of N- hydroxybenzoylnorecgonine. [2][3]	High levels of aryl hydroxy glucuronides.[2][3]

Experimental Protocols

The findings presented are based on the following experimental methodology:

Animal Models:

- Mice: C57BL/6 mice were used in the study.
- Rats: Charles River CD rats were utilized for the comparison.



Cocaine Administration:

• Both mice and rats received a daily intraperitoneal (i.p.) injection of 30 mg/kg cocaine.[1]

Urine Sample Collection:

24-hour urine samples were collected from both species after cocaine administration.

Sample Preparation:

- Urine samples underwent deproteinization by mixing one volume of urine with five volumes of 50% aqueous acetonitrile.
- The mixture was then centrifuged for 10 minutes at 14,000g.[1]

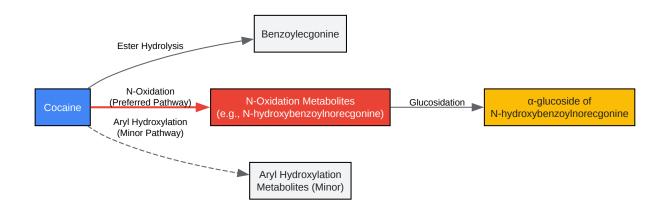
LC-MS Analysis:

- A 5-µl aliquot of the diluted urine supernatant was injected into a Waters Acquity ultraperformance liquid chromatography (UPLC) system.
- Metabolites were separated using a gradient of mobile phase ranging from water to 95% aqueous acetonitrile containing 0.1% formic acid over a 10-minute run.
- The analysis was conducted using an LC-MS-based metabolomics platform to identify and quantify the various cocaine metabolites.

Metabolic Pathway Diagrams

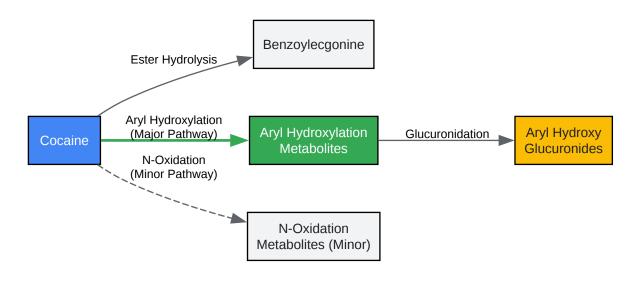
The following diagrams illustrate the differential cocaine metabolic pathways in mice and rats.





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Caption: Predominant cocaine metabolic pathway in mice.



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Caption: Predominant cocaine metabolic pathway in rats.

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